3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O and its molecular weight is 415.375. The purity is usually 95%.
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Biological Activity
3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
Property | Value |
---|---|
CAS Number | 1104734-39-5 |
Molecular Formula | C21H25BrN2OS |
Molecular Weight | 433.4 g/mol |
IUPAC Name | 3-(2,4-Dimethylphenyl)-1-(o-tolyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Structural Characteristics
The compound features a unique imidazo[1,2-a]pyridine core that contributes to its biological activity. The presence of hydroxyl and dimethylphenyl groups enhances its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential therapeutic effects against various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains and fungi.
Anticancer Activity
Recent studies have explored the compound's anticancer potential. For instance:
- A study reported that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.3 to 0.5 μM in different assays, demonstrating potent activity against acute lymphoblastic leukemia cells .
Antimicrobial Properties
Research has also indicated that the compound possesses antimicrobial properties:
- In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for certain strains .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of the compound involved testing it on several human cancer cell lines:
- Cell Lines Tested : HL-60 (acute myeloid leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
Results indicated a significant reduction in cell viability with an IC50 value of approximately 0.4 μM in HL-60 cells after 48 hours of treatment. Morphological analysis revealed apoptosis characteristics such as chromatin condensation and membrane blebbing.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 25 μg/mL for S. aureus and 50 μg/mL for E. coli.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O.BrH/c1-16-11-12-19(18(3)14-16)22(25)15-23(20-9-5-4-8-17(20)2)21-10-6-7-13-24(21)22;/h4-5,8-9,11-12,14,25H,6-7,10,13,15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFWETPPAARQKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4C)O)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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